JWH 122 N-(4-pentenyl) analog

Description

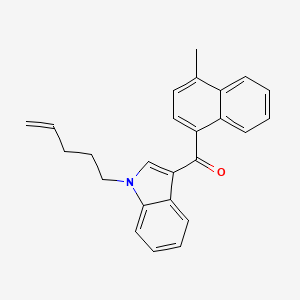

Structure

3D Structure

Properties

IUPAC Name |

(4-methylnaphthalen-1-yl)-(1-pent-4-enylindol-3-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23NO/c1-3-4-9-16-26-17-23(21-12-7-8-13-24(21)26)25(27)22-15-14-18(2)19-10-5-6-11-20(19)22/h3,5-8,10-15,17H,1,4,9,16H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJRCMNJZLRNCND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C2=CC=CC=C12)C(=O)C3=CN(C4=CC=CC=C43)CCCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301017184 | |

| Record name | (4-methylnaphthalen-1-yl)[1-(pent-4-en-1-yl)-1H-indol-3-yl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301017184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1445577-68-3 | |

| Record name | (4-Methylnaphthalen-1-yl)(1-(pent-4-en-1-yl)-1H-indol-3-yl)methanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1445577683 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (4-methylnaphthalen-1-yl)[1-(pent-4-en-1-yl)-1H-indol-3-yl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301017184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-METHYLNAPHTHALEN-1-YL)(1-(PENT-4-EN-1-YL)-1H-INDOL-3-YL)METHANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RH1D2HW5SY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to JWH-122 N-(4-pentenyl) analog: Structure, Properties, and Scientific Considerations

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of JWH-122 N-(4-pentenyl) analog, a synthetic cannabinoid of forensic and research interest. As a Senior Application Scientist, the following sections synthesize available data on its chemical identity, physicochemical properties, presumed synthesis, pharmacological profile, and expected metabolic fate. This document is intended to serve as a foundational resource for professionals engaged in research, drug development, and forensic analysis involving this and related compounds.

Introduction and Chemical Identity

JWH-122 N-(4-pentenyl) analog, also known by its synonyms JWH-022 4-methylnaphthyl analog and MAM2201 N-(4-pentenyl) analog, is a synthetic cannabinoid structurally related to JWH-122.[1] It is characterized by the substitution of the N-pentyl chain of JWH-122 with an N-(4-pentenyl) chain, introducing a terminal double bond.[1][2] This modification, while seemingly minor, can have significant implications for the compound's metabolism and potentially its pharmacological activity.

This compound is often encountered as an impurity or degradant in illicit preparations containing its parent compounds and serves as a crucial forensic marker.[1][2] It is important to note that the physiological and toxicological properties of JWH-122 N-(4-pentenyl) analog have not been extensively studied and are largely unknown.[1][2] This guide, therefore, draws upon data from its close structural relatives to provide a scientifically grounded perspective.

Table 1: Chemical and Physical Properties of JWH-122 N-(4-pentenyl) analog

| Property | Value | Source |

| IUPAC Name | (4-methylnaphthalen-1-yl)(1-(pent-4-en-1-yl)-1H-indol-3-yl)methanone | |

| CAS Number | 1445577-68-3 | |

| Molecular Formula | C₂₅H₂₃NO | |

| Formula Weight | 353.5 g/mol | |

| Appearance | Crystalline solid | |

| Solubility | DMF: 15 mg/mL; DMSO: 15 mg/mL; Ethanol: 5 mg/mL |

Postulated Synthesis Pathway

Caption: Postulated two-step synthesis of JWH-122 N-(4-pentenyl) analog.

Step-by-Step Methodological Considerations:

Step 1: Synthesis of the Precursor, (4-methylnaphthalen-1-yl)(1H-indol-3-yl)methanone

-

Reaction Setup: In a moisture-free reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve indole in a suitable anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

-

Addition of Lewis Acid: Cool the solution in an ice bath and slowly add a Lewis acid catalyst, typically aluminum chloride (AlCl₃), in stoichiometric amounts. The formation of an indole-Lewis acid complex is expected.

-

Acylation: Slowly add a solution of 4-methyl-1-naphthoyl chloride in the same anhydrous solvent to the reaction mixture. The reaction is a Friedel-Crafts acylation, where the electrophilic acylium ion is generated in situ and attacks the electron-rich C3 position of the indole ring.

-

Reaction Monitoring and Work-up: Monitor the reaction progress using thin-layer chromatography (TLC). Upon completion, quench the reaction by carefully adding ice-water. The product is then extracted into an organic solvent, washed, dried, and purified, typically by column chromatography, to yield the solid precursor.

Step 2: N-Alkylation to Yield JWH-122 N-(4-pentenyl) analog

-

Deprotonation of the Indole Nitrogen: In a separate moisture-free, inert atmosphere setup, suspend a strong base, such as sodium hydride (NaH), in an anhydrous aprotic solvent like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF).

-

Formation of the Indole Anion: Slowly add a solution of the precursor from Step 1 to the base suspension at a reduced temperature (e.g., 0 °C). The indole nitrogen is deprotonated to form a nucleophilic indole anion.

-

Alkylation: Add 5-bromo-1-pentene (or a similar 4-pentenyl halide) to the reaction mixture. The indole anion undergoes a nucleophilic substitution (Sₙ2) reaction with the alkyl halide to form the N-C bond.

-

Reaction Monitoring and Purification: Monitor the reaction by TLC. After completion, quench the reaction with a proton source (e.g., water or a saturated aqueous solution of ammonium chloride). Extract the product with an organic solvent, wash, dry, and purify by column chromatography to obtain the final product.

Pharmacological Profile: An Extrapolation from JWH-122

Direct pharmacological data, such as cannabinoid receptor binding affinities (Kᵢ values) and functional activity for JWH-122 N-(4-pentenyl) analog, are not currently available in published literature. However, its close structural similarity to JWH-122 allows for a scientifically reasonable extrapolation of its expected pharmacological profile.

JWH-122 is a potent agonist at both the central cannabinoid receptor type 1 (CB₁) and the peripheral cannabinoid receptor type 2 (CB₂) with high binding affinities.

Table 2: Cannabinoid Receptor Binding Affinities of JWH-122

| Receptor | Kᵢ (nM) | Source |

| CB₁ | 0.69 | |

| CB₂ | 1.2 |

The N-alkyl chain length and composition are known to significantly influence the affinity and efficacy of synthetic cannabinoids at the CB receptors. The pentyl chain of JWH-122 is considered optimal for high affinity. The introduction of a terminal double bond in the N-(4-pentenyl) analog is unlikely to drastically alter the overall lipophilicity and conformation to an extent that would abolish cannabinoid receptor activity. Therefore, it is highly probable that JWH-122 N-(4-pentenyl) analog also acts as a potent agonist at both CB₁ and CB₂ receptors .

The functional consequence of CB₁ receptor agonism in the central nervous system is the modulation of neurotransmitter release, leading to the psychoactive effects associated with cannabinoids. CB₂ receptor agonism is primarily associated with immunomodulatory effects.

Caption: Predicted metabolic fate of JWH-122 N-(4-pentenyl) analog.

Analytical Methodologies

The detection and quantification of JWH-122 N-(4-pentenyl) analog in biological matrices and seized materials are crucial for forensic and clinical toxicology. While validated methods specific to this analog are not widely published, established protocols for JWH-122 and other synthetic cannabinoids are readily adaptable.

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Principle: GC-MS is a robust technique for the identification of volatile and thermally stable compounds. Derivatization may be necessary to improve the chromatographic properties of hydroxylated metabolites.

-

Sample Preparation: Extraction from the matrix (e.g., blood, urine, oral fluid) is typically performed using liquid-liquid extraction (LLE) or solid-phase extraction (SPE).

-

Analysis: The extract is injected into the GC, where the components are separated based on their boiling points and interaction with the stationary phase. The mass spectrometer then fragments the eluted compounds, producing a characteristic mass spectrum that can be compared to a reference library for identification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

-

Principle: LC-MS/MS is a highly sensitive and specific technique that is well-suited for the analysis of a wide range of compounds, including non-volatile and thermally labile metabolites.

-

Sample Preparation: Similar to GC-MS, sample preparation involves LLE or SPE. A "dilute-and-shoot" approach may also be feasible for some matrices with sufficient sensitivity.

-

Analysis: The sample is separated by liquid chromatography, and the eluent is introduced into the mass spectrometer. In tandem MS, a precursor ion (the parent molecule or a specific fragment) is selected and fragmented to produce product ions. The specific precursor-to-product ion transitions are highly selective for the target analyte, enabling accurate quantification even in complex matrices.

Table 3: Recommended Analytical Parameters for LC-MS/MS (Predicted)

| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |

| JWH-122 N-(4-pentenyl) analog | 354.2 | 185.1 | 157.1 |

| Hydroxylated Metabolite | 370.2 | 185.1 | 157.1 |

| Dihydrodiol Metabolite | 388.2 | 185.1 | 203.1 |

| Carboxylic Acid Metabolite | 384.2 | 185.1 | 157.1 |

| Note: These are predicted values and require experimental verification. |

Toxicity and Legal Status

Toxicity:

The toxicological properties of JWH-122 N-(4-pentenyl) analog are currently unknown. [1][2]However, synthetic cannabinoids as a class have been associated with a range of adverse health effects, which can be severe and, in some cases, fatal. These effects can include cardiovascular, gastrointestinal, neurological, and psychiatric symptoms. The higher potency of many synthetic cannabinoids compared to THC, the primary psychoactive component of cannabis, contributes to their increased risk profile. Given its presumed potent CB₁ receptor agonism, JWH-122 N-(4-pentenyl) analog should be handled with extreme caution in a research setting.

Legal Status:

JWH-122 is a Schedule I controlled substance in the United States and is controlled in many other jurisdictions worldwide. Due to "analog" or "similar substance" legislation in many countries, JWH-122 N-(4-pentenyl) analog is also likely to be considered a controlled substance. Researchers should consult their local regulations before possessing or handling this compound.

Conclusion

JWH-122 N-(4-pentenyl) analog is a synthetic cannabinoid of significant interest to the forensic and research communities. While direct experimental data on its pharmacology, metabolism, and toxicity are lacking, a comprehensive understanding can be inferred from its close structural relationship to JWH-122 and other related compounds. This guide provides a foundational framework for understanding the chemical and biological properties of this analog, highlighting the need for further research to fully characterize its effects and associated risks. The postulated synthetic pathway and predicted metabolic map offer valuable starting points for chemists and toxicologists, while the outlined analytical methodologies provide a basis for its detection and quantification. As with all novel psychoactive substances, JWH-122 N-(4-pentenyl) analog should be approached with a rigorous and cautious scientific methodology.

References

-

JWH 122 N-(4-pentenyl) analog - Biochemicals - CAT N°: 11611 - Bertin bioreagent. [Link]

Sources

JWH 122 N-(4-pentenyl) analog CAS number and molecular weight

A Comprehensive Analysis for Researchers and Drug Development Professionals

Introduction

This technical guide provides a detailed overview of JWH-122 N-(4-pentenyl) analog, a synthetic cannabinoid of significant interest within the forensic and research communities. As a Senior Application Scientist, this document aims to synthesize the available technical data with practical insights, offering a valuable resource for professionals engaged in analytical chemistry, pharmacology, and drug development. JWH-122 N-(4-pentenyl) analog is structurally related to JWH-122, a potent synthetic cannabinoid, differing by the presence of a terminal double bond on the N-pentyl chain.[1][2] This structural modification has implications for its chemical properties and potential interactions with cannabinoid receptors. The compound is also an analog of MAM2201.[1][2] Due to its emergence as a designer drug, a thorough understanding of its chemical and physical properties is crucial for its identification and characterization in forensic samples.

Chemical and Physical Properties

The fundamental chemical and physical properties of JWH-122 N-(4-pentenyl) analog are summarized in the table below. This data is essential for the development of analytical methods for its detection and quantification, as well as for understanding its behavior in biological systems.

| Property | Value | Source(s) |

| CAS Number | 1445577-68-3 | [1][3][4][5] |

| Molecular Formula | C25H23NO | [1][4][5] |

| Molecular Weight | 353.5 g/mol | [1][4] |

| IUPAC Name | (4-methylnaphthalen-1-yl)(1-(pent-4-en-1-yl)-1H-indol-3-yl)methanone | [1][5] |

| Synonyms | JWH 022 4-methylnaphthyl analog, MAM2201 N-(4-pentenyl) analog | [1] |

| Purity | ≥98% | [1] |

| Formulation | A crystalline solid | [1] |

| Solubility | DMF: 15 mg/ml, DMSO: 15 mg/ml, Ethanol: 5 mg/ml | [1] |

| λmax | 222, 315 nm | [1] |

Structural Elucidation and Relationship to Parent Compounds

The chemical structure of JWH-122 N-(4-pentenyl) analog is key to understanding its potential activity and forensic significance. The diagram below illustrates its molecular structure and highlights its relationship to the parent compounds, JWH-122 and MAM2201.

Caption: Structural relationship of JWH-122 N-(4-pentenyl) analog to its parent compounds.

The key differentiating feature of the N-(4-pentenyl) analog is the terminal alkene group on the N-alkyl chain. This structural modification can influence the compound's binding affinity for cannabinoid receptors (CB1 and CB2) and its metabolic profile. While the physiological and toxicological properties of this specific analog are not extensively documented, its structural similarity to potent synthetic cannabinoids like JWH-122 suggests a potential for similar pharmacological effects.[1][2]

Experimental Protocols: A Guideline for Analytical Identification

For research and forensic laboratories, the accurate identification of JWH-122 N-(4-pentenyl) analog is paramount. The following is a generalized workflow for the analysis of this compound from a seized sample.

Sample Preparation

-

Extraction: Extract the suspected material with a suitable organic solvent such as methanol or acetonitrile. The choice of solvent should be guided by the sample matrix.

-

Filtration: Filter the extract to remove any particulate matter.

-

Dilution: Dilute the extract to an appropriate concentration for instrumental analysis. A starting concentration of 1 mg/mL is often suitable for initial screening.

Instrumental Analysis Workflow

The following diagram outlines a typical workflow for the chromatographic and spectrometric analysis of JWH-122 N-(4-pentenyl) analog.

Caption: Analytical workflow for the identification of JWH-122 N-(4-pentenyl) analog.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. The mass spectrum of JWH-122 N-(4-pentenyl) analog will exhibit characteristic fragmentation patterns that can be compared against a reference standard or a spectral library.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is particularly useful for the analysis of less volatile or thermally labile compounds. It provides both retention time and mass-to-charge ratio data, which are highly specific for compound identification.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: For unequivocal structural confirmation, particularly in the absence of a certified reference material, NMR spectroscopy is the gold standard. ¹H and ¹³C NMR will provide detailed information about the molecular structure, confirming the presence of the N-(4-pentenyl) chain.

Conclusion

JWH-122 N-(4-pentenyl) analog represents an important compound in the ever-evolving landscape of synthetic cannabinoids. Its close structural relationship to controlled substances like JWH-122 underscores the need for robust analytical methods for its detection. This guide has provided the core chemical and physical data, highlighted its structural context, and outlined a practical workflow for its identification. For researchers and drug development professionals, a thorough understanding of such analogs is critical for advancing our knowledge in the fields of pharmacology, toxicology, and forensic science.

References

-

JWH 122 N-(4-pentenyl) analog - Biochemicals. Bertin Bioreagent. [Link]

-

Jwh 122. PubChem, National Institutes of Health. [Link]

-

Structure of JWH-122 ((4-methyl-1-naphthalenyl)(1-pentyl-1H-indol3-yl)-methanone) and numbering of the naphthyl frame. ResearchGate. [Link]

-

Substance Details JWH-122 N-(4-pentenyl). United Nations Office on Drugs and Crime. [Link]

Sources

A Technical Guide to the Purity, Characterization, and Formulation of JWH-122 N-(4-pentenyl) analog Reference Standards

Abstract

This technical guide provides a comprehensive framework for researchers, analytical chemists, and forensic scientists on the critical aspects of purity assessment and formulation for the synthetic cannabinoid reference standard, JWH-122 N-(4-pentenyl) analog (CAS: 1445577-68-3). As a structural analog of JWH-122 and MAM2201, this compound is significant in forensic and research applications, often encountered as an impurity or marker for its parent compounds[1]. Ensuring the integrity of analytical standards through rigorous characterization and precise formulation is paramount for generating reliable, reproducible, and defensible scientific data. This document delineates the essential physicochemical properties, outlines a multi-technique approach for purity and identity verification, provides detailed protocols for the preparation of calibrated solutions, and discusses best practices for storage and handling to maintain long-term stability.

Introduction: The Imperative for High-Purity Standards

This guide is structured to provide not just protocols, but the scientific rationale behind them, adhering to the principles governing the production of Certified Reference Materials (CRMs) where applicable[4][5]. We will proceed from the foundational characterization of the neat material to its ultimate use as a precisely formulated solution.

Physicochemical Profile

A thorough understanding of the analyte's fundamental properties is the first step in its proper handling and use. The key physicochemical data for JWH-122 N-(4-pentenyl) analog are summarized below.

| Property | Value | Source(s) |

| Formal Name | (4-methylnaphthalen-1-yl)(1-(pent-4-en-1-yl)-1H-indol-3-yl)methanone | [1] |

| CAS Number | 1445577-68-3 | [1][6] |

| Molecular Formula | C₂₅H₂₃NO | [1] |

| Formula Weight | 353.5 g/mol | [1] |

| Purity Specification | ≥98% | [1] |

| Appearance | Crystalline solid | [1] |

| UV λmax | 222, 315 nm | [1] |

| Storage Temperature | -20°C | [1] |

Solubility Profile

The choice of solvent is critical for formulation. It must fully solubilize the analyte at the desired concentration without promoting degradation. The solubility for this analog has been empirically determined by major suppliers.

| Solvent | Concentration | Source(s) |

| DMF | ~15 mg/mL | [1] |

| DMSO | ~15 mg/mL | [1] |

| Ethanol | ~5 mg/mL | [1] |

Causality: Aprotic solvents like DMF and DMSO are effective due to their ability to disrupt the crystal lattice of the solid compound. Ethanol, a polar protic solvent, is also viable but at a lower capacity. For analytical standards intended for LC-MS, selecting a solvent compatible with the mobile phase, such as acetonitrile or methanol, is often preferred[7].

Purity and Identity Verification: A Multi-Modal Approach

No single analytical technique is sufficient to confirm both the identity and purity of a reference standard. A self-validating system employs orthogonal methods—techniques that measure different chemical properties—to build a comprehensive and trustworthy characterization profile.

Caption: Orthogonal Analytical Workflow for Standard Verification.

High-Performance Liquid Chromatography (HPLC) for Purity

HPLC with UV detection is the workhorse for determining the purity of non-volatile organic compounds. It separates the primary compound from synthesis byproducts and degradants, with purity calculated as the percentage of the main peak area relative to the total peak area.

Experimental Protocol: HPLC-UV Purity Assessment

-

System: A standard HPLC system with a UV-Vis detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: Isocratic or gradient elution using a mixture of Acetonitrile and Water (with 0.1% formic acid for improved peak shape). A typical starting point is 80:20 (Acetonitrile:Water).

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Sample Preparation: Prepare a ~1 mg/mL solution in acetonitrile.

-

Detection: Monitor at the UV maxima, 222 nm and 315 nm, to capture all potential impurities[1].

-

Analysis: Integrate all peaks. Calculate purity using the area percent method: (Area of Main Peak / Total Area of All Peaks) * 100. The industry standard for high-purity reference materials is ≥98%[1].

Gas Chromatography-Mass Spectrometry (GC-MS) for Identity

GC-MS provides definitive identification by separating compounds and generating a characteristic mass spectrum (a molecular fingerprint). This confirms the molecular weight and fragmentation pattern of the analyte.

Experimental Protocol: GC-MS Identification

-

System: A GC coupled to a mass spectrometer (e.g., a single quadrupole).

-

Column: A low-bleed, non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

-

Sample Preparation: Dilute the analyte to ~1 mg/mL in methanol or ethyl acetate[8].

-

Injection: 1 µL splitless injection at 250°C.

-

Oven Program: Start at 150°C, hold for 1 min, ramp to 300°C at 20°C/min, and hold for 10 min.

-

MS Parameters: Electron Ionization (EI) at 70 eV. Scan range from 40 to 500 m/z.

-

Analysis: Compare the resulting mass spectrum with a reference library or theoretical fragmentation pattern to confirm the identity and molecular weight (353.5)[1]. This technique is highly effective for identifying isomers and related impurities[9][10].

Nuclear Magnetic Resonance (NMR) for Structural Elucidation

NMR spectroscopy is the gold standard for unambiguous structure determination[11][12]. Proton (¹H) and Carbon-13 (¹³C) NMR provide detailed information about the molecular framework, confirming atom connectivity and stereochemistry.

Experimental Protocol: ¹H NMR Structural Confirmation

-

System: A 400 MHz (or higher) NMR spectrometer.

-

Sample Preparation: Dissolve ~5-10 mg of the standard in deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal reference (0.00 ppm)[8].

-

Acquisition: Acquire a standard ¹H NMR spectrum with sufficient scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

-

Analysis: The resulting spectrum should be consistent with the proposed structure of (4-methylnaphthalen-1-yl)(1-(pent-4-en-1-yl)-1H-indol-3-yl)methanone. Key regions to inspect include the aromatic protons of the naphthalene and indole rings, the aliphatic protons of the pentenyl chain, and the characteristic signals for the terminal alkene group[11][13].

Formulation of Calibrated Standard Solutions

The goal of formulation is to prepare a stable solution with a precisely known concentration, ensuring traceability and minimizing uncertainty[2][14]. This requires meticulous gravimetric preparation and adherence to best practices.

Caption: Workflow for Preparing Calibrated Standard Solutions.

Experimental Protocol: Preparation of a 1 mg/mL Standard in Acetonitrile

-

Glassware Preparation: Use Class A volumetric flasks and deactivated amber glass ampuls. Deactivation prevents the analyte from adsorbing to the glass surface, which is crucial for maintaining concentration accuracy[4].

-

Weighing: On a calibrated analytical balance, accurately weigh approximately 10 mg of the JWH-122 N-(4-pentenyl) analog neat material (purity ≥98%) into the 10 mL volumetric flask. Record the weight to at least four decimal places.

-

Dissolution: Add approximately 8 mL of high-purity acetonitrile to the flask. Use a vortex mixer and/or sonicator to ensure the material is fully dissolved.

-

Dilution to Volume: Allow the solution to return to room temperature. Carefully add acetonitrile to the calibration mark on the flask. Cap and invert the flask 15-20 times to ensure homogeneity.

-

Concentration Calculation: Calculate the exact concentration using the following formula, which accounts for the purity of the neat material: Concentration (mg/mL) = (Weight of Material (mg) * Purity) / Volume of Flask (mL)

-

Packaging: Aliquot the solution into amber, flame-sealed ampuls to prevent solvent evaporation and degradation from UV light.

-

Labeling and Storage: Label each ampul with the compound name, concentration, lot number, and expiration date. Store at -20°C to ensure long-term stability[1][15][16].

Stability and Storage

Synthetic cannabinoids can be susceptible to degradation, especially under improper storage conditions[16][17]. Stability testing is crucial for establishing an accurate shelf-life[18].

-

Temperature: Frozen storage at -20°C is the most effective condition for preserving the stability of synthetic cannabinoids in both neat form and solution over extended periods[1][15][17]. Room temperature and refrigerated conditions can lead to significant degradation of some analogs[16].

-

Light: As with many complex organic molecules, exposure to UV light should be minimized. The use of amber vials or ampuls is a standard practice to protect against photodegradation[4].

-

Container: The choice of container is important. Glass is generally preferred over plastic for long-term storage, as cannabinoids have been shown to adsorb to certain polymer surfaces[16].

For JWH-122 N-(4-pentenyl) analog, a stability of ≥5 years is reported for the crystalline solid when stored at -20°C[1]. Formulated solutions in appropriate solvents, when properly sealed and stored, are typically stable for at least 4 years[7].

Conclusion

The integrity of a JWH-122 N-(4-pentenyl) analog reference standard is a non-negotiable prerequisite for any scientific study or forensic analysis. This guide has detailed a robust, multi-faceted approach to ensure that integrity. By combining a thorough understanding of the compound's physicochemical properties with orthogonal analytical techniques (HPLC, GC-MS, NMR) for purity and identity verification, researchers can have high confidence in their standard. Furthermore, adherence to meticulous formulation protocols and best practices for storage and handling guarantees the accuracy and stability of the working solutions, ultimately leading to data of the highest quality and trustworthiness.

References

-

Bertin Bioreagent. (n.d.). JWH 122 N-(4-pentenyl) analog - Biochemicals. Retrieved from [Link]

-

Fort, C. (2016). Stability of Synthetic Cannabinoids in Biological Specimens: Analysis through Liquid Chromatography Tandem Mass Spectrometry. ShareOK. Retrieved from [Link]

-

ILAC. (2005). ILAC-G9:2005 - Guidelines for the Selection and Use of Reference Materials. Retrieved from [Link]

-

Restek. (n.d.). 10 Critical Steps to World-Class Certified Reference Materials (CRMs). Retrieved from [Link]

-

Fort, C., Jourdan, T., Kemp, J., & Curtis, B. (n.d.). Stability of Synthetic Cannabinoids in Biological Specimens: Analysis Through Liquid Chromatography Tandem Mass Spectrometry. Journal of Analytical Toxicology, Oxford Academic. Retrieved from [Link]

-

Scribd. (n.d.). Guidelines For The Selection and Use of Certified Reference Materials. Retrieved from [Link]

-

DigitalCommons@Molloy. (n.d.). Rapid Screening and Quantification of Synthetic Cannabinoids in DART-MS and NMR Spectroscopy. Retrieved from [Link]

-

UAB Digital Commons. (n.d.). Analyzing Cannabinoid Stability in Different Conditions and Validating Novel Cannabinoids for Oral Fluid Analysis. Retrieved from [Link]

-

ASTM International. (2023, July 5). What are Certified Reference Materials? Retrieved from [Link]

-

Abouchedid, R., Ho, J., Hudson, S., et al. (2022). Effects of the Storage Conditions on the Stability of Natural and Synthetic Cannabis in Biological Matrices for Forensic Toxicology Analysis: An Update from the Literature. National Institutes of Health. Retrieved from [Link]

-

IAEA. (n.d.). Development and use of reference materials and quality control materials. Retrieved from [Link]

-

Cal Laboratories. (2021, November 10). Stability Testing for Cannabis. Retrieved from [Link]

-

Papaseit, E., Pérez-Mañá, C., Pérez-Coy, A., et al. (2020). Determination of the Synthetic Cannabinoids JWH-122, JWH-210, UR-144 in Oral Fluid of Consumers by GC-MS and Quantification of Parent Compounds and Metabolites by UHPLC-MS/MS. MDPI. Retrieved from [Link]

-

SWGDRUG.org. (2014, January 22). JWH-122 Monograph. Retrieved from [Link]

-

ResearchGate. (2020). (PDF) Determination of the Synthetic Cannabinoids JWH-122, JWH-210, UR-144 in Oral Fluid of Consumers by GC-MS and Quantification of Parent Compounds and Metabolites by UHPLC-MS/MS. Retrieved from [Link]

-

Papaseit, E., Pérez-Mañá, C., Pérez-Coy, A., et al. (2020). Determination of the Synthetic Cannabinoids JWH-122, JWH-210, UR-144 in Oral Fluid of Consumers by GC-MS and Quantification of Parent Compounds and Metabolites by UHPLC-MS/MS. PubMed. Retrieved from [Link]

-

ResearchGate. (2016). (PDF) Rapid screening and quantification of synthetic cannabinoids in herbal products with NMR spectroscopic methods. Retrieved from [Link]

-

Huynh, W. (n.d.). Solid-State NMR Spectroscopy and Computational Modeling for Structure Elucidation. eScholarship, University of California. Retrieved from [Link]

-

OUCI. (n.d.). Determination of the Synthetic Cannabinoids JWH-122, JWH-210, UR-144 in Oral Fluid of Consumers by GC-MS and Quantification of Parent Compounds and Metabolites by UHPLC-MS/MS. Retrieved from [Link]

-

Papaseit, E., Pérez-Mañá, C., Pérez-Coy, A., et al. (2020). Determination of the Synthetic Cannabinoids JWH-122, JWH-210, UR-144 in Oral Fluid of Consumers by GC-MS and Quantification of Parent Compounds and Metabolites by UHPLC-MS/MS. National Institutes of Health. Retrieved from [Link]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. demarcheiso17025.com [demarcheiso17025.com]

- 3. www-pub.iaea.org [www-pub.iaea.org]

- 4. scholarship.law.nd.edu [scholarship.law.nd.edu]

- 5. What are Certified Reference Materials? | ASTM [astm.org]

- 6. This compound | LGC Standards [lgcstandards.com]

- 7. caymanchem.com [caymanchem.com]

- 8. swgdrug.org [swgdrug.org]

- 9. mdpi.com [mdpi.com]

- 10. Determination of the Synthetic Cannabinoids JWH-122, JWH-210, UR-144 in Oral Fluid of Consumers by GC-MS and Quantification of Parent Compounds and Metabolites by UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. digitalcommons.molloy.edu [digitalcommons.molloy.edu]

- 12. Solid-State NMR Spectroscopy and Computational Modeling for Structure Elucidation [escholarship.org]

- 13. researchgate.net [researchgate.net]

- 14. scribd.com [scribd.com]

- 15. shareok.org [shareok.org]

- 16. Effects of the Storage Conditions on the Stability of Natural and Synthetic Cannabis in Biological Matrices for Forensic Toxicology Analysis: An Update from the Literature - PMC [pmc.ncbi.nlm.nih.gov]

- 17. academic.oup.com [academic.oup.com]

- 18. Stability Testing for Cannabis - Cal Laboratories [cal-laboratories.com]

An In-depth Technical Guide to JWH-122 N-(4-pentenyl) analog: Emergence, Synthesis, and Analytical Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the ever-evolving landscape of synthetic cannabinoids, the identification and characterization of novel analogs and impurities are paramount for forensic scientists, researchers, and public health officials. This technical guide provides a comprehensive overview of JWH-122 N-(4-pentenyl) analog, a compound structurally related to the potent synthetic cannabinoid JWH-122. While not as extensively studied as its parent compound, this analog has emerged as a significant substance in the forensic analysis of illicit products, often appearing as an impurity or a marker for the presence of other synthetic cannabinoids. This guide will delve into the discovery and history of this analog, its chemical synthesis, analytical characterization, and its relationship to JWH-122 and other related compounds.

Discovery and History: An Emergence from the Shadows of Designer Drugs

The history of JWH-122 N-(4-pentenyl) analog is intrinsically linked to the work of Dr. John W. Huffman at Clemson University. Beginning in 1984, Dr. Huffman and his research team synthesized over 400 synthetic cannabinoid compounds, including the widely recognized JWH series, with the primary goal of developing pharmacological tools to study the endocannabinoid system. JWH-122, or (4-methyl-1-naphthalenyl)(1-pentyl-1H-indol-3-yl)-methanone, was one such compound, demonstrating high affinity for both the CB1 and CB2 cannabinoid receptors.

Unlike the parent compound, the N-(4-pentenyl) analog does not have a distinct, documented moment of discovery as a primary research target. Instead, it emerged from the forensic analysis of "Spice" or "K2" products, illicit herbal blends laced with synthetic cannabinoids. It is often considered an impurity or a degradant of JWH-122 or the related compound MAM2201.[1][2] Its presence in seized materials serves as a forensic marker, indicating the synthesis or degradation pathways of these more well-known synthetic cannabinoids. The physiological and toxicological properties of the JWH-122 N-(4-pentenyl) analog are largely unknown.[1][2]

Chemical Profile and Synthesis

Chemical Structure and Properties

The defining feature of JWH-122 N-(4-pentenyl) analog is the substitution of the N-pentyl chain of JWH-122 with an N-(4-pentenyl) chain, which introduces a terminal double bond.[1][3]

| Property | Value | Source |

| Chemical Name | (4-methylnaphthalen-1-yl)(1-(pent-4-en-1-yl)-1H-indol-3-yl)methanone | [3] |

| Molecular Formula | C25H23NO | [3] |

| Molecular Weight | 353.5 g/mol | [3] |

| CAS Number | 1445577-68-3 | [3] |

Plausible Synthetic Pathway

While specific synthetic procedures for JWH-122 N-(4-pentenyl) analog are not extensively published in academic literature, a plausible route can be inferred from general methods for the N-alkylation of indoles. The synthesis would likely follow a two-step process: N-alkenylation of the indole core followed by Friedel-Crafts acylation.

Step 1: N-Alkenylation of Indole

The indole nitrogen can be alkylated using an appropriate alkenyl halide, in this case, 5-bromo-1-pentene, in the presence of a base.

Step 2: Friedel-Crafts Acylation

The resulting N-alkenylated indole can then be acylated at the C3 position with 4-methyl-1-naphthoyl chloride in the presence of a Lewis acid catalyst.

Analytical Characterization

The identification of JWH-122 N-(4-pentenyl) analog in forensic samples relies on modern analytical techniques, primarily mass spectrometry and nuclear magnetic resonance spectroscopy.

Mass Spectrometry (MS)

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for the unambiguous structural elucidation of novel compounds. The NMR spectra of JWH-122 N-(4-pentenyl) analog would exhibit characteristic signals for the protons and carbons of the 4-methylnaphthalenyl, indolyl, and N-(4-pentenyl) groups. The signals corresponding to the terminal double bond of the pentenyl chain would be a key diagnostic feature distinguishing it from JWH-122.

Relationship to JWH-122 and MAM2201

The significance of JWH-122 N-(4-pentenyl) analog is best understood in the context of its relationship with JWH-122 and MAM2201.

-

JWH-122 : As a direct analog, the primary difference is the terminal double bond on the N-alkyl chain. This modification may influence its binding affinity for cannabinoid receptors, although no specific pharmacological data is available for the analog. JWH-122 itself is a potent agonist at both CB1 and CB2 receptors.[4]

-

MAM2201 : This synthetic cannabinoid is structurally a hybrid of JWH-122 and AM-2201. It features the 4-methylnaphthalenoyl group of JWH-122 and the N-(5-fluoropentyl) chain of AM-2201. The N-(4-pentenyl) analog of JWH-122 is therefore also structurally similar to MAM2201, differing in the substituent on the pentyl chain (a terminal double bond versus a fluorine atom).

The co-occurrence of these compounds in illicit products suggests common synthetic precursors or pathways, or the degradation of one compound into another.

Pharmacology and Toxicology: An Area for Future Research

A significant knowledge gap exists regarding the pharmacology and toxicology of JWH-122 N-(4-pentenyl) analog. Most sources explicitly state that its physiological and toxicological properties are unknown.[1][2] However, given its structural similarity to JWH-122, a potent cannabinoid agonist, it is reasonable to hypothesize that the N-(4-pentenyl) analog would also exhibit activity at cannabinoid receptors. The introduction of the terminal double bond could potentially alter its metabolic profile and duration of action compared to the saturated alkyl chain of JWH-122. Further research, including receptor binding assays and in vivo studies, is necessary to elucidate the pharmacological and toxicological profile of this compound.

Observational studies on humans consuming JWH-122 have reported cardiovascular effects, such as increases in blood pressure and heart rate, with minimal subjective effects at low doses.[5][6][7] It is plausible that the N-(4-pentenyl) analog could elicit similar effects.

Legal Status

JWH-122 is a Schedule I controlled substance in the United States and is controlled in many other countries.[[“]][[“]] The legal status of the N-(4-pentenyl) analog is often covered under analogue legislation, which broadly controls substances that are structurally and/or pharmacologically similar to scheduled drugs. Researchers and forensic chemists should consult their local regulations to ensure compliance.

Conclusion and Future Directions

JWH-122 N-(4-pentenyl) analog represents an important case study in the ongoing challenge of identifying and characterizing emerging synthetic cannabinoids. While its history is not one of targeted discovery for therapeutic purposes, its emergence in forensic casework underscores the need for agile and comprehensive analytical methods. The lack of pharmacological and toxicological data highlights a critical area for future research to better understand the potential risks associated with this and other novel synthetic cannabinoids. Continued monitoring and characterization of such analogs are essential for law enforcement, public health, and the broader scientific community to stay ahead of the curve in the dynamic landscape of designer drugs.

References

-

Analysis of the pharmacological properties of JWH-122 isomers and THJ-2201, RCS-4 and AB-CHMINACA in HEK293T cells and hippocampal neurons. PubMed. (2018-03-15). Available from: [Link]

-

JWH 122 N-(4-pentenyl) analog. Bertin Bioreagent. Available from: [Link]

-

Acute Pharmacological Effects and Oral Fluid Concentrations of the Synthetic Cannabinoids JWH-122 and JWH-210 in Humans After Self-Administration: An Observational Study. PubMed. (2021-08-19). Available from: [Link]

-

Synthesis of indoles. Organic Chemistry Portal. Available from: [Link]

-

Acute Pharmacological Effects and Oral Fluid Concentrations of the Synthetic Cannabinoids JWH-122 and JWH-210 in Humans After Self-Administration: An Observational Study. National Institutes of Health. (2021-08-19). Available from: [Link]

-

Acute Pharmacological Effects and Oral Fluid Concentrations of the Synthetic Cannabinoids JWH-122 and JWH-210 in Humans After Self-Administration: An Observational Study. Frontiers. (2021-08-18). Available from: [Link]

-

Synthesis of N-Arylindoles from 2-Alkenylanilines and Diazonaphthalen-2(1H)-ones through Simultaneous Indole Construction and Aryl Introduction. ACS Publications. (2022-05-20). Available from: [Link]

-

Novel Synthesis of Fused Indoles by the Palladium-Catalyzed Cyclization of N-Cycloalkenyl-o-haloanilines. Thieme. Available from: [Link]

-

Synthetic Cannabinoids: Epidemiology, Pharmacodynamics, and Clinical Implications. National Institutes of Health. Available from: [Link]

-

Determination of the Synthetic Cannabinoids JWH-122, JWH-210, UR-144 in Oral Fluid of Consumers by GC-MS and Quantification of Parent Compounds and Metabolites by UHPLC-MS/MS. National Institutes of Health. (2020-12-10). Available from: [Link]

-

This compound. Bertin Bioreagent. Available from: [Link]

-

Synthetic Cannabinoid Legal Status. Consensus. Available from: [Link]

-

Synthetic Cannabinoids Legal Status. Consensus. Available from: [Link]

- N-alkylation of indole derivatives. Google Patents.

-

Identification and characterization of JWH-122 used as new ingredient in "Spice-like" herbal incenses. ResearchGate. (2011-04-08). Available from: [Link]

-

(4-Methylnaphthalen-1-yl)-(1-pent-4-enylindol-3-yl)methanone. PubChem. Available from: [Link]

-

(4-Ethylnaphthalen-1-yl)-(2-methyl-1-pentylindol-3-yl)methanone. PubChem. Available from: [Link]

-

Showing metabocard for 4-Ethylnaphthalen-1-yl-(1-pentylindol-3-yl)methanone (HMDB0253748). Human Metabolome Database. (2021-09-11). Available from: [Link]

-

Naphthalen-1-yl(1-(pent-4-enyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)methanone. UNODC. Available from: [Link]

-

Showing Compound p-Menth-1-en-4-ol (FDB014601). FooDB. (2010-04-08). Available from: [Link]

Sources

- 1. N-alkenyl indoles as useful intermediates for alkaloid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. JWH-122-N--(4--pentenyl)-analog, 10MG | Labscoop [labscoop.com]

- 3. caymanchem.com [caymanchem.com]

- 4. caymanchem.com [caymanchem.com]

- 5. Acute Pharmacological Effects and Oral Fluid Concentrations of the Synthetic Cannabinoids JWH-122 and JWH-210 in Humans After Self-Administration: An Observational Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Acute Pharmacological Effects and Oral Fluid Concentrations of the Synthetic Cannabinoids JWH-122 and JWH-210 in Humans After Self-Administration: An Observational Study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Acute Pharmacological Effects and Oral Fluid Concentrations of the Synthetic Cannabinoids JWH-122 and JWH-210 in Humans After Self-Administration: An Observational Study [frontiersin.org]

- 8. consensus.app [consensus.app]

- 9. consensus.app [consensus.app]

An In-Depth Technical Guide to the Mechanism of Action of JWH-122 and its N-(4-pentenyl) Analog at Cannabinoid Receptors

Introduction: The Rise of Synthetic Cannabinoids and the Imperative for Comprehensive Characterization

The landscape of psychoactive substances has been dramatically reshaped by the emergence of synthetic cannabinoids (SCs). These compounds, often designed to mimic the effects of Δ⁹-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis, frequently exhibit potencies and pharmacological profiles that lead to severe and unpredictable adverse effects. Among the vast family of SCs, the JWH series, developed by John W. Huffman, has been prominent. JWH-122, a methylated analog of JWH-018, is a potent agonist at both the central cannabinoid receptor type 1 (CB1) and the peripheral cannabinoid receptor type 2 (CB2).[1][2][3]

This guide focuses on JWH-122 and its lesser-known derivative, the JWH-122 N-(4-pentenyl) analog. While JWH-122 has been characterized as a high-affinity ligand for cannabinoid receptors, its N-(4-pentenyl) analog remains largely unstudied, with its physiological and toxicological properties yet to be determined.[4][5] This document, therefore, serves a dual purpose: first, to provide a detailed technical overview of the established mechanism of action of JWH-122 as a representative potent SC, and second, to present a comprehensive experimental framework for the complete pharmacological characterization of novel analogs like the N-(4-pentenyl) variant.

For researchers and drug development professionals, understanding the precise molecular interactions and cellular consequences of these ligands is paramount. This guide provides the foundational knowledge and detailed methodologies required to elucidate the mechanism of action of such compounds, ensuring scientific rigor and fostering the development of safer therapeutic agents or more accurate forensic analysis.

Part 1: Elucidating the Foundational Pharmacology of JWH-122

The initial step in characterizing any novel cannabinoid ligand is to determine its binding affinity for the primary targets, the CB1 and CB2 receptors. This is followed by functional assays to ascertain whether the ligand acts as an agonist, antagonist, or inverse agonist, and to quantify its efficacy and potency.

Receptor Binding Affinity: The First Clue to Potency

The affinity of a ligand for its receptor is a critical determinant of its potency. JWH-122 is known to be a high-affinity ligand at both CB1 and CB2 receptors, indicating that it can effectively bind to and potentially activate these receptors at low nanomolar concentrations.[2][3]

| Compound | CB1 Kᵢ (nM) | CB2 Kᵢ (nM) |

| JWH-122 | 0.69 | 1.2 |

Table 1: Binding Affinities of JWH-122 for Human Cannabinoid Receptors.[2][3]

The determination of the inhibition constant (Kᵢ) is typically achieved through competitive radioligand binding assays. This technique measures the ability of an unlabeled test compound (e.g., JWH-122 or its analog) to displace a radiolabeled ligand with known affinity from the receptor.

Objective: To determine the binding affinity (Kᵢ) of a test compound for CB1 and CB2 receptors.

Materials:

-

Membrane preparations from cells stably expressing human CB1 or CB2 receptors.

-

Radioligand (e.g., [³H]CP55,940 or [³H]SR141716A).

-

Test compound (JWH-122 N-(4-pentenyl) analog).

-

Non-specific binding control (e.g., a high concentration of a known potent cannabinoid like WIN 55,212-2).

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4).

-

Wash buffer (e.g., 50 mM Tris-HCl, 500 mM NaCl, 0.1% BSA, pH 7.4).

-

Glass fiber filters (pre-soaked in 0.3% polyethyleneimine).

-

Scintillation cocktail.

-

96-well plates.

-

Filter harvester and scintillation counter.

Procedure:

-

Preparation: Thaw the receptor membrane preparations on ice and resuspend in assay buffer to the desired protein concentration.

-

Assay Setup: In a 96-well plate, add the following to each well in triplicate:

-

Total Binding: Assay buffer, radioligand, and receptor membranes.

-

Non-specific Binding: Non-specific binding control, radioligand, and receptor membranes.

-

Test Compound: A range of concentrations of the test compound, radioligand, and receptor membranes.

-

-

Incubation: Incubate the plate at 30°C for 60-90 minutes with gentle agitation to reach equilibrium.

-

Termination and Filtration: Terminate the binding reaction by rapid vacuum filtration through the pre-soaked glass fiber filters using a cell harvester.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

-

Functional Activity: From Binding to Cellular Response

While binding affinity indicates the strength of the interaction, it does not reveal the functional consequence of that binding. Functional assays are essential to determine whether a compound activates (agonist), blocks (antagonist), or deactivates (inverse agonist) the receptor. For G protein-coupled receptors (GPCRs) like CB1 and CB2, two primary functional readouts are G-protein activation and the modulation of adenylyl cyclase activity.

Cannabinoid receptors are coupled to inhibitory G-proteins (Gᵢ/ₒ).[6] Agonist binding induces a conformational change in the receptor, facilitating the exchange of guanosine diphosphate (GDP) for guanosine triphosphate (GTP) on the α-subunit of the G-protein, leading to its activation. The [³⁵S]GTPγS binding assay measures this activation by using a non-hydrolyzable analog of GTP, [³⁵S]GTPγS, which binds to activated Gα subunits.[7][8][9][10][11] The accumulation of [³⁵S]GTPγS provides a direct measure of receptor-mediated G-protein activation.

Objective: To determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of a test compound in activating G-proteins via CB1 or CB2 receptors.

Materials:

-

CB1 or CB2 receptor-expressing cell membranes.

-

[³⁵S]GTPγS.

-

GDP.

-

Test compound (JWH-122 N-(4-pentenyl) analog).

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 100 mM NaCl, pH 7.4).

-

Materials for filtration and scintillation counting as in the binding assay.

Procedure:

-

Assay Setup: In a 96-well plate, add the following to each well in triplicate:

-

Assay buffer.

-

A fixed concentration of GDP (e.g., 10-100 µM).

-

Receptor membranes.

-

A range of concentrations of the test compound.

-

-

Pre-incubation: Pre-incubate the plate for 10-15 minutes at 30°C.

-

Initiation: Add [³⁵S]GTPγS to each well to initiate the reaction.

-

Incubation: Incubate the plate at 30°C for 30-60 minutes.

-

Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters.

-

Washing and Counting: Wash the filters with ice-cold buffer and quantify radioactivity as previously described.

-

Data Analysis:

-

Plot the amount of [³⁵S]GTPγS bound against the logarithm of the test compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) values.

-

The canonical signaling pathway for Gᵢ/ₒ-coupled receptors involves the inhibition of adenylyl cyclase, the enzyme responsible for converting ATP to cyclic AMP (cAMP).[6] Therefore, agonist activation of CB1 and CB2 receptors leads to a decrease in intracellular cAMP levels. To measure this decrease, cells are typically stimulated with an agent that increases basal cAMP levels, such as forskolin, and the ability of the test compound to inhibit this stimulated production is quantified.

Objective: To measure the inhibition of adenylyl cyclase by a test compound.

Materials:

-

CHO-K1 cells stably expressing human CB1 or CB2 receptors.

-

Forskolin.

-

Test compound (JWH-122 N-(4-pentenyl) analog).

-

Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based).

Procedure:

-

Cell Culture: Plate the cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treatment: Pre-treat the cells with the phosphodiesterase inhibitor for a short period.

-

Stimulation: Add a mixture of a fixed concentration of forskolin and varying concentrations of the test compound to the cells.

-

Incubation: Incubate at 37°C for a defined period (e.g., 30 minutes).

-

Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercial detection kit according to the manufacturer's instructions.

-

Data Analysis:

-

Plot the cAMP concentration against the logarithm of the test compound concentration.

-

Determine the IC₅₀ value for the inhibition of forskolin-stimulated cAMP accumulation.

-

Part 2: Investigating Downstream Signaling Pathways

Beyond the immediate effects on G-proteins and cAMP, cannabinoid receptor activation triggers a cascade of downstream signaling events that ultimately mediate the physiological and psychoactive effects of these compounds. One of the key pathways is the Mitogen-Activated Protein Kinase (MAPK) cascade, particularly the Extracellular signal-Regulated Kinase (ERK) pathway.

MAPK/ERK Pathway Activation

Activation of both CB1 and CB2 receptors has been shown to stimulate the phosphorylation and activation of ERK1/2 (also known as p44/p42 MAPK).[12][13][14][15] This pathway is crucial for regulating cellular processes such as gene expression, proliferation, and survival. The activation of ERK is a common downstream event for many GPCRs and can be initiated through both G-protein-dependent and β-arrestin-mediated mechanisms.

Objective: To determine if a test compound induces the phosphorylation of ERK1/2.

Materials:

-

Cells expressing CB1 or CB2 receptors.

-

Test compound (JWH-122 N-(4-pentenyl) analog).

-

Serum-free medium.

-

Lysis buffer.

-

SDS-PAGE gels and electrophoresis apparatus.

-

Western blotting apparatus.

-

Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2.

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

-

Imaging system.

Procedure:

-

Serum Starvation: Culture cells to near confluence and then incubate in serum-free medium for several hours to reduce basal ERK phosphorylation.

-

Ligand Stimulation: Treat the cells with various concentrations of the test compound for a specific time course (e.g., 0, 2, 5, 10, 30 minutes).

-

Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the anti-phospho-ERK1/2 primary antibody.

-

Wash the membrane and then incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

-

Stripping and Re-probing:

-

Strip the membrane of the bound antibodies.

-

Re-probe the same membrane with the anti-total-ERK1/2 antibody to normalize for protein loading.

-

-

Data Analysis:

-

Quantify the band intensities for both phospho-ERK and total-ERK.

-

Calculate the ratio of phospho-ERK to total-ERK for each sample to determine the extent of ERK activation.

-

Sources

- 1. JWH-122 - Wikipedia [en.wikipedia.org]

- 2. caymanchem.com [caymanchem.com]

- 3. caymanchem.com [caymanchem.com]

- 4. JWH-122-N--(4--pentenyl)-analog, 10MG | Labscoop [labscoop.com]

- 5. caymanchem.com [caymanchem.com]

- 6. Redirecting [linkinghub.elsevier.com]

- 7. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Measurement of Agonist-Stimulated [35S]GTPγS Binding to Cell Membranes | Springer Nature Experiments [experiments.springernature.com]

- 10. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 12. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. bosterbio.com [bosterbio.com]

An In-depth Technical Guide to the Potential In Vivo Metabolites of JWH-122 N-(4-pentenyl) Analog

Abstract

This technical guide provides a predictive framework for the in vivo metabolism of the JWH-122 N-(4-pentenyl) analog, a synthetic cannabinoid structurally related to JWH-122. While specific metabolic data for this analog is not yet prevalent in published literature, we can construct a robust predictive model by leveraging established metabolic pathways of its parent compound, JWH-122, and other synthetic cannabinoids with unsaturated alkyl side-chains.[1] This document outlines the probable Phase I and Phase II metabolic transformations, details a comprehensive analytical workflow for their identification and characterization in biological matrices, and offers insights into the causality behind the proposed experimental design. The primary objective is to equip researchers and forensic scientists with the foundational knowledge and practical methodologies required to investigate the biotransformation of this and structurally similar novel psychoactive substances.

Introduction: The Evolving Landscape of Synthetic Cannabinoids

Synthetic cannabinoid receptor agonists (SCRAs) represent a vast and structurally diverse class of new psychoactive substances (NPS).[2] Originally developed for therapeutic research, they are now predominantly encountered in forensic and clinical toxicology.[3] The JWH series, particularly JWH-122, is a well-characterized naphthoylindole SCRA known for its high affinity for both CB1 and CB2 receptors.[4] The emergence of analogs, such as the JWH-122 N-(4-pentenyl) analog, presents a continuous challenge for analytical detection.

These compounds are extensively metabolized in the body, and often, the parent compound is present at very low or undetectable concentrations in urine, the most common matrix for drug testing.[5] Consequently, identifying drug intake relies almost exclusively on the detection of its major metabolites.[2][6] This guide focuses on predicting these metabolic products for the JWH-122 N-(4-pentenyl) analog, providing a critical starting point for developing targeted analytical methods.

Predicted Metabolic Pathways

The metabolic fate of any xenobiotic is governed by its chemical structure. The JWH-122 N-(4-pentenyl) analog possesses several key structural features susceptible to enzymatic transformation: the N-(4-pentenyl) side-chain, the indole core, and the 4-methyl-naphthyl moiety. Metabolism is broadly categorized into Phase I (functionalization) and Phase II (conjugation) reactions.

Phase I Metabolism: Functionalization Reactions

Phase I metabolism is primarily mediated by the cytochrome P450 (CYP450) enzyme superfamily. These reactions introduce or expose polar functional groups, preparing the molecule for Phase II conjugation and subsequent excretion.[7] For the JWH-122 N-(4-pentenyl) analog, the following pathways are predicted to be most significant.

-

Metabolism of the N-(4-pentenyl) Side-Chain: The terminal double bond of the pentenyl chain is a novel and highly reactive site compared to the saturated pentyl chain of the parent JWH-122.

-

Epoxidation-Hydrolysis: The double bond is susceptible to CYP-mediated epoxidation to form an epoxide intermediate. This epoxide is then rapidly hydrolyzed by epoxide hydrolase enzymes to yield a vicinal dihydrodiol (a 4,5-dihydroxypentyl metabolite). This is a common and significant metabolic pathway for compounds containing alkenyl moieties.

-

Allylic Hydroxylation: The carbon atom adjacent to the double bond (C3) is an allylic position, which is another primary target for CYP-mediated hydroxylation. This would result in a pent-4-en-3-ol metabolite.

-

Oxidation to Carboxylic Acid: The primary alcohol formed from the hydroxylation of the 4-methyl group on the naphthyl ring, or any primary alcohol formed on the side chain, can be further oxidized by cytosolic alcohol and aldehyde dehydrogenases to form a carboxylic acid metabolite.[7] This is a major metabolic route for many SCRAs, including JWH-122.[8]

-

-

Aromatic Hydroxylation: Consistent with the known metabolism of JWH-122, monohydroxylation is expected to occur on the aromatic systems.[8][9]

-

Indole Ring Hydroxylation: Hydroxylation can occur at various positions on the indole ring, with the 5- and 6-positions being common targets.[8]

-

Naphthyl Ring Hydroxylation: The naphthalene ring system is another site for hydroxylation.

-

Methyl Group Hydroxylation: The 4-methyl group on the naphthalene ring can be hydroxylated to a benzylic alcohol, which can be further oxidized to a carboxylic acid.

-

The diagram below illustrates the predicted major Phase I metabolic pathways.

Caption: Fig 1. Predicted in vivo metabolic pathways.

Phase II Metabolism: Conjugation Reactions

Phase II metabolism involves the conjugation of the polar metabolites from Phase I with endogenous molecules to increase their water solubility and facilitate excretion.

-

Glucuronidation: This is the most dominant Phase II pathway for synthetic cannabinoids.[2][10] The hydroxyl groups introduced during Phase I serve as attachment points for glucuronic acid, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs).[11][12] It is highly probable that the various hydroxylated metabolites of the JWH-122 N-(4-pentenyl) analog will be extensively excreted in urine as glucuronide conjugates.[9][13]

-

Sulfation: Sulfation is another, though typically less common, conjugation pathway that may occur at hydroxylated sites.[10]

Analytical Strategy for Metabolite Identification

A robust and systematic analytical approach is essential for identifying and confirming the structure of predicted metabolites in biological samples. The workflow described below is a self-validating system designed for comprehensive metabolite profiling.

Experimental Workflow

The process begins with sample collection from an appropriate in vivo model, followed by multi-step preparation and analysis using high-resolution mass spectrometry.

Caption: Fig 2. Step-by-step analytical workflow.

Detailed Experimental Protocols

Step 1: In Vivo Model and Sample Collection

-

Rationale: Chimeric mice with humanized livers are an excellent model as they can closely replicate human-specific metabolism.[9] Alternatively, standard laboratory rats can be used.[14] Analysis of authentic human urine samples, when available, provides the most direct evidence.[8]

-

Protocol:

-

Administer the JWH-122 N-(4-pentenyl) analog to the chosen animal model via a relevant route (e.g., intraperitoneal injection, oral gavage).

-

Collect urine and/or blood samples at timed intervals over 24-48 hours.

-

Pool the urine samples for comprehensive metabolite profiling. Store all samples at -20°C or lower until analysis.

-

Step 2: Sample Preparation

-

Rationale: This step is crucial for isolating metabolites from the complex biological matrix and for confirming the presence of conjugated metabolites. Comparing a hydrolyzed sample to a non-hydrolyzed control is a self-validating step; metabolites that appear or significantly increase in abundance after hydrolysis were present as conjugates.

-

Protocol:

-

Thaw biological samples (e.g., 1 mL of urine).

-

Split the sample into two aliquots. One will be the control, and the other will undergo hydrolysis.

-

Enzymatic Hydrolysis: To one aliquot, add a buffer solution (e.g., acetate or phosphate buffer, pH ~5.0) and a sufficient amount of β-glucuronidase enzyme. Incubate at an optimal temperature (e.g., 37-55°C) for 2-18 hours. This cleaves the glucuronide conjugates, releasing the Phase I metabolites.[9]

-

Extraction: Use Solid-Phase Extraction (SPE) for cleanup and concentration.

-

Condition an appropriate SPE cartridge (e.g., a mixed-mode C8/cation exchange) with methanol and water.

-

Load the hydrolyzed and non-hydrolyzed samples onto their respective cartridges.

-

Wash the cartridges with a weak solvent (e.g., water, 5% methanol) to remove interferences.

-

Elute the metabolites with an appropriate organic solvent (e.g., methanol, acetonitrile, or a mixture containing a small amount of ammonia for basic compounds).

-

-

Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a small volume of the initial mobile phase for LC-MS analysis.

-

Step 3: Instrumental Analysis and Data Interpretation

-

Rationale: Ultra-High-Performance Liquid Chromatography coupled with High-Resolution Mass Spectrometry (UHPLC-HRMS), such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap MS, is the preferred analytical platform.[8][15] It provides exceptional sensitivity, chromatographic separation, and the accurate mass measurements necessary for determining the elemental composition of unknown metabolites. Tandem mass spectrometry (MS/MS) is then used to fragment ions, providing structural information.[16]

-

Protocol:

-

Inject the reconstituted samples into the UHPLC-HRMS system.

-

Perform an initial full-scan analysis in both positive and negative ionization modes to detect all potential metabolites.

-

Process the data using metabolite identification software. Search for expected mass shifts from the parent compound corresponding to metabolic transformations (e.g., +15.9949 Da for hydroxylation, +31.9898 Da for dihydroxylation).

-

Generate a list of potential metabolite candidates based on accurate mass, retention time, and isotopic pattern.

-

Perform a second injection for targeted MS/MS analysis of the candidate ions.

-

Elucidate the structure by interpreting the fragmentation patterns. For example, hydroxylation on the pentenyl chain would result in a precursor ion with M+16, but key fragments corresponding to the unmodified naphthoylindole core would remain the same as the parent compound.[16]

-

Summary of Predicted Metabolites

The following table summarizes the key predicted metabolites based on the pathways discussed. The exact mass of the parent JWH-122 N-(4-pentenyl) analog (C25H25NO) is 367.1936 g/mol .

| Predicted Metabolite Class | Metabolic Reaction(s) | Formula | Mass Shift (from Parent) | Predicted Exact Mass (M) |

| Monohydroxy Metabolite | Hydroxylation | C25H25NO2 | +15.9949 | 383.1885 |

| Dihydroxy (Diol) Metabolite | Epoxidation + Hydrolysis | C25H27NO3 | +33.9983 | 401.1991 |

| Carboxylic Acid Metabolite | Hydroxylation + Oxidation | C25H23NO3 | +29.9742 | 397.1678 |

| Glucuronide Conjugate | Hydroxylation + Glucuronidation | C31H33NO8 | +192.0222 | 559.2155 |

Conclusion

The in vivo biotransformation of the JWH-122 N-(4-pentenyl) analog is predicted to be extensive, primarily targeting the novel N-alkenyl side-chain and the aromatic moieties. Key predicted metabolic pathways include side-chain epoxidation/hydrolysis to a dihydrodiol, allylic hydroxylation, and aromatic hydroxylation, followed by further oxidation and significant Phase II glucuronidation. These Phase I metabolites, and particularly their conjugated forms, are the most probable and reliable biomarkers for detecting exposure to this compound in biological matrices like urine.

The analytical workflow presented in this guide, centered on enzymatic hydrolysis and UHPLC-HRMS analysis, provides a robust and validated methodology for researchers to identify and structurally characterize these predicted metabolites. This framework not only facilitates the development of specific and sensitive detection methods for forensic and clinical toxicology but also serves as a model for investigating the metabolism of future emerging synthetic cannabinoids.

References

-

Hutter, M., Broecker, S., Kneisel, S., et al. (2018). Metabolism of synthetic cannabinoid receptor agonists encountered in clinical casework: Major in vivo phase I metabolites of JWH-007, JWH-019, JWH-203, JWH-307, UR-144, XLR-11, AM-2201, MAM-2201 and AM-694 inhuman urine using LC-MS/MS. Current Pharmaceutical Biotechnology, 19(2), 144-162. [Link]

-

Castaneto, M. S., Wohlfarth, A., Pang, S., et al. (2015). Synthetic cannabinoids pharmacokinetics and detection methods in biological matrices. Drug Metabolism Reviews, 47(2), 124-175. [Link]

-

Hutter, M., et al. (2014). Metabolism of synthetic cannabinoid receptor agonists encountered in clinical casework: major in vivo phase I metabolites of JWH. Forensic Science International, 244, 85-91. [Link]

-

Wohlfarth, A., Gandhi, A. S., Pang, S., & Huestis, M. A. (2014). Analytical methods for the identification of synthetic cannabinoids in biological matrices. In Emerging Drugs of Abuse (pp. 19-55). Academic Press. [Link]

-

Kikura-Hanajiri, R., Uchiyama, N., & Goda, Y. (2013). In vitro and in vivo metabolisms of 1-pentyl-3-(4-methyl-1-naphthoyl)indole (JWH-122). Xenobiotica, 43(1), 51-62. [Link]

-

ResearchGate. (n.d.). JWH-122 conjugated metabolites found in the in vivo model experiments... [Link]

-

Saito, T., Namera, A., Miura, N., & Inokuchi, S. (2015). Comprehensive review of the detection methods for synthetic cannabinoids and cathinones. Forensic Toxicology, 33(2), 199-214. [Link]

-

Pang, S., Wohlfarth, A., & Huestis, M. A. (2019). Synthetic Cannabinoids Metabolism. Frontiers in Chemistry, 7, 109. [Link]

-

Mogler, L., Franz, F., Rentsch, D., Angerer, V., Weinfurtner, G., & Auwärter, V. (2018). Phase I-metabolism studies of the synthetic cannabinoids PX-1 and PX-2 using three different in vitro models. Forensic Toxicology, 36(2), 349-363. [Link]

-

Harvey, D. J., & Brown, N. K. (1989). Further studies on the oxidative cleavage of the pentyl side-chain of cannabinoids: identification of new biotransformation pathways in the metabolism of 3'-hydroxy-delta-9-tetrahydrocannabinol by the mouse. Xenobiotica, 19(12), 1437-1447. [Link]

-

Harvey, D. J., & Brown, N. K. (1990). Oxidative cleavage of the pentyl side-chain of cannabinoids. Identification of new biotransformation pathways in the metabolism of 4'-hydroxy-delta-9-tetrahydrocannabinol in the mouse. Xenobiotica, 20(3), 329-342. [Link]

-

Tai, S., & Fantegrossi, W. E. (2017). Pharmacological and Toxicological Effects of Synthetic Cannabinoids and Their Metabolites. Current Topics in Behavioral Neurosciences, 32, 229-247. [Link]

-

Basiri, A., Yasuda, S., & Nishiya, N. (2018). Enzymatic analysis of glucuronidation of synthetic cannabinoid 1-naphthyl 1-(4-fluorobenzyl)-1H-indole-3-carboxylate (FDU-PB-22). PLoS One, 13(10), e0205645. [Link]

-

Cannaert, A., Sparkes, E., Hulpia, F., et al. (2016). Detection and Activity Profiling of Synthetic Cannabinoids and Their Metabolites with a Newly Developed Bioassay. Analytical Chemistry, 88(23), 11504-11512. [Link]

-

ResearchGate. (2019). New Synthetic Cannabinoids Metabolism and Strategies to Best Identify Optimal Marker Metabolites. [Link]

-

Dumat, B., Rickli, A., Dame, M., et al. (2020). Investigation of phase II metabolism of 11-hydroxy-Δ-9-tetrahydrocannabinol and metabolite verification by chemical synthesis of 11-hydroxy-Δ-9-tetrahydrocannabinol-glucuronide. Drug Testing and Analysis, 12(10), 1437-1447. [Link]

-

Li, J., Yao, J., Li, T., et al. (2022). Systematic Characterization of In Vitro and In Vivo Metabolic Pathways and Identification of Novel Biomarkers of 26 Synthetic Cannabinoids. International Journal of Molecular Sciences, 23(13), 7352. [Link]

-

Al-Ghananeem, A. M., & Al-Harbi, M. A. (2024). Cannabinoid-Induced Inhibition of Morphine Glucuronidation and the Potential for In Vivo Drug–Drug Interactions. Pharmaceutics, 16(3), 411. [Link]

-

Richter, L. H. J., Maurer, H. H., & Meyer, M. R. (2019). Cytotoxicity, metabolism, and isozyme mapping of the synthetic cannabinoids JWH-200, A-796260, and 5F-EMB-PINACA studied by means of in vitro systems. Archives of Toxicology, 93(1), 123-137. [Link]

-

Mannocchi, G., et al. (2020). Determination of the Synthetic Cannabinoids JWH-122, JWH-210, UR-144 in Oral Fluid of Consumers by GC-MS and Quantification of Parent Compounds and Metabolites by UHPLC-MS/MS. International Journal of Molecular Sciences, 21(24), 9414. [Link]

-

Papaseit, E., et al. (2020). Determination of the Synthetic Cannabinoids JWH-122, JWH-210, UR-144 in Oral Fluid of Consumers by GC-MS and Quantification of Parent Compounds and Metabolites by UHPLC-MS/MS. International Journal of Molecular Sciences, 21(24), 9414. [Link]

-

Baginski, T. L., et al. (2018). Analysis of the pharmacological properties of JWH-122 isomers and THJ-2201, RCS-4 and AB-CHMINACA in HEK293T cells and hippocampal neurons. Neurotoxicology and Teratology, 66, 39-47. [Link]

-